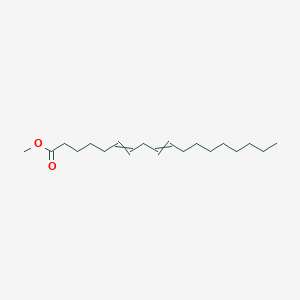
Methyl 6,9-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,9-octadecadienoate, also known as 6,9-octadecadienoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of linoleic acid and is characterized by the presence of two double bonds at the 6th and 9th carbon positions in the fatty acid chain. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadienoate can be synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce the desired conjugated isomers. The reaction typically requires the use of alkali catalysts and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkali-isomerization followed by purification steps such as low-temperature crystallizations from acetone. The isomeric purity of the product is ensured through techniques like silver nitrate-thin-layer chromatography and gas chromatography coupled with mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,9-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The ester group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other radical initiators.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the reagents used
Scientific Research Applications
Methyl 6,9-octadecadienoate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: The compound is used to investigate the biological effects of polyunsaturated fatty acids on cellular processes and metabolic pathways.
Medicine: Research on this compound includes its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of bio-based materials, lubricants, and other industrial products .
Mechanism of Action
The mechanism of action of methyl 6,9-octadecadienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress responses. It also affects the fluidity and permeability of cellular membranes, influencing various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another polyunsaturated fatty acid methyl ester with double bonds at the 9th and 12th positions.
Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond at the 9th position.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds .
Uniqueness
Methyl 6,9-octadecadienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo specific reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
CAS No. |
56599-55-4 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-6,9-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3 |
InChI Key |
AKCKWBLFZNXDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















